Vildagliptin impurity F
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of Vildagliptin impurity F involves several steps. One common method starts with the reaction of methyl L-prolinate with chloroacetyl chloride under alkaline conditions to generate an intermediate compound . This intermediate then undergoes a condensation reaction with 3-amino-1-hydroxyadamantane, followed by a self-condensation reaction under alkaline conditions to yield this compound .
化学反应分析
Vildagliptin impurity F can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under different conditions, often involving halogenated compounds and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
科学研究应用
Vildagliptin impurity F has several applications in scientific research:
作用机制
The mechanism of action of Vildagliptin impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential for the overall mechanism of action of Vildagliptin. Vildagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby improving glycemic control .
相似化合物的比较
Vildagliptin impurity F can be compared with other impurities and related compounds such as:
- Sitagliptin impurity A
- Saxagliptin impurity B
- Alogliptin impurity C
- Linagliptin impurity D
These impurities are also associated with their respective DPP-4 inhibitors and share similar chemical properties and synthesis routes . this compound is unique in its specific formation pathway and its role in the quality control of Vildagliptin .
属性
分子式 |
C17H24N2O3 |
---|---|
分子量 |
304.4 g/mol |
IUPAC 名称 |
2-[(5S,7R)-3-hydroxy-1-adamantyl]-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2/t11-,12+,13?,16?,17? |
InChI 键 |
XPKCFFJRILBMTQ-VHDAAVTISA-N |
手性 SMILES |
C1CC2C(=O)N(CC(=O)N2C1)C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O |
规范 SMILES |
C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。